1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide is systematically named according to IUPAC rules to reflect its structural components. The base structure comprises a naphthalene system substituted with an amino group at the 4-position, a sulfanyl (-S-) group at the 1-position, and a dimethylformamide moiety attached via the sulfur atom. The IUPAC name explicitly denotes:
- 1-[(4-aminonaphthalen-1-yl)sulfanyl] : A sulfanyl group bonded to the 1-position of a naphthalene ring that is amino-substituted at the 4-position.
- N,N-dimethylformamide : A formamide derivative where both hydrogens on the nitrogen are replaced by methyl groups.
The molecular formula is C₁₃H₁₄N₂OS , with a molecular weight of 246.33 g/mol . The SMILES notation (O=C(SC₁=C₂C=CC=CC₂=C(N)C=C₁)N(C)C ) clarifies the connectivity: the sulfur atom bridges the naphthalene ring and the dimethylformamide group, while the amino group resides on the fused benzene ring.
Table 1: Molecular Formula and Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂OS |
| Molecular Weight (g/mol) | 246.33 |
| SMILES | O=C(SC₁=C₂C=CC=CC₂=C(N)C=C₁)N(C)C |
| InChI Key | KZTARCOWBBEYEH-UHFFFAOYSA-N |
Crystallographic Data and Three-Dimensional Conformational Studies
Experimental crystallographic data for this compound remains limited in published literature. However, computational models and structural analogs provide insights into its three-dimensional conformation. The naphthalene core adopts a planar geometry, while the sulfanyl-linked dimethylformamide group introduces steric and electronic perturbations.
X-ray diffraction (XRD) studies on similar sulfanyl-containing compounds reveal that sulfur’s tetrahedral bonding geometry influences the orientation of the dimethylformamide moiety relative to the naphthalene plane. In the absence of experimental data, density functional theory (DFT) optimizations predict a conformation where the dimethylformamide group lies nearly perpendicular to the naphthalene system to minimize steric hindrance.
Table 2: Predicted Conformational Parameters
| Parameter | Description |
|---|---|
| Naphthalene Planarity | Planar (deviation < 0.1 Å) |
| S–C Bond Length | ~1.82 Å |
| Dihedral Angle (S–C–N–C) | ~85°–95° |
Electronic Structure Analysis Through Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory elucidates the reactivity of this compound by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The naphthalene system’s aromatic π-electrons dominate the HOMO, localized primarily on the amino-substituted benzene ring due to electron donation from the -NH₂ group. In contrast, the LUMO is concentrated on the dimethylformamide moiety, particularly the carbonyl group, which acts as an electron-deficient site.
Key Observations :
- HOMO-LUMO Gap : Computational studies estimate a gap of ~4.2 eV, suggesting moderate reactivity. The amino group lowers the HOMO energy via electron donation, while the carbonyl group raises the LUMO energy through electron withdrawal.
- Charge Distribution : Natural Bond Orbital (NBO) analysis predicts partial negative charges on the sulfur (–0.32 e) and carbonyl oxygen (–0.45 e), with positive charges on the naphthalene carbons adjacent to the amino group (+0.18 e).
Table 3: FMO Properties
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.8 | Naphthalene π-system (C4–NH₂) |
| LUMO | -2.6 | Dimethylformamide carbonyl |
Properties
IUPAC Name |
S-(4-aminonaphthalen-1-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15(2)13(16)17-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTARCOWBBEYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160981 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, S-(4-amino-1-naphthalenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-67-1 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, S-(4-amino-1-naphthalenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamothioic acid, N,N-dimethyl-, S-(4-amino-1-naphthalenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Substrates
- Aminonaphthalene derivatives : The core aromatic amine, specifically 4-aminonaphthalene-1-yl compounds, serve as nucleophilic starting points.
- DMF-DMA : Acts as a formylating agent, facilitating the formation of formamide derivatives.
- Electrophilic substrates : Such as 1,3-dicarbonyl compounds or 1,1-enediamines, which undergo nucleophilic attack and cyclization.
Optimized Reaction Conditions
| Parameter | Optimal Conditions | References/Findings |
|---|---|---|
| Solvent | 1,4-Dioxane | Demonstrated to produce high yields (up to 91-92%) in multiple experiments. |
| Catalyst | Cesium carbonate (Cs₂CO₃) | Found to be the most effective promoter, providing yields exceeding 90%. Alternative bases like K₂CO₃ and t-BuOK also tested but less efficient. |
| Temperature | Reflux (~100°C) | Maintains reaction efficiency while avoiding decomposition. |
| Reaction Time | 5–10 hours | Optimal yields observed within this duration. |
| Reagent Ratios | Equimolar or slight excess of DMF-DMA (1.5 mmol per 1 mmol of amine) | Ensures complete conversion. |
Reaction Scheme
The general pathway involves nucleophilic attack of the amino group on electrophilic centers of the substrates, followed by cyclization and formylation, leading to the formation of the target compound.
Specific Preparation Methods
Method A: Direct Multi-Component Reaction with 1,3-Dicarbonyls
- Combine 4-aminonaphthalene-1-yl derivative, DMF-DMA, and a 1,3-dicarbonyl compound in 1,4-dioxane.
- Add Cs₂CO₃ as a base.
- Reflux the mixture for approximately 5 hours.
- Isolate the product via filtration and purification.
Yield: Typically 90–92%.
Research Findings: This method offers high atom economy, mild conditions, and broad substrate scope, leading to diverse derivatives with potential biological activity.
Method B: Cascade Reaction with 1,1-Enediamines
- React 4-aminonaphthalene-1-yl derivatives with DMF-DMA and 1,1-enediamines.
- Use Cs₂CO₃ as catalyst in 1,4-dioxane.
- Reflux for 5–10 hours.
- Isolate the target compound after purification.
Yield: Up to 91–92%.
Notes: Variations in the substituents R and R′ on the substrates have minimal impact on yield, indicating the robustness of this approach.
Method C: Regioselective Synthesis via Electrophilic Attack
- Employ different substituted EDAMs (1,1-enediamines) reacting with DMF-DMA and cyclohexanone derivatives.
- Use Cs₂CO₃ in 1,4-dioxane under reflux.
- Reaction times vary from 5 to 10 hours, depending on substrate complexity.
Outcome: Produces regioselectively functionalized 2-aminopyridines, which can be further transformed into the target compound through subsequent steps.
Data Summary of Reaction Conditions and Yields
| Method | Substrates | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| A | 4-aminonaphthalene-1-yl + DMF-DMA + 1,3-dicarbonyl | Cs₂CO₃ | 1,4-dioxane | Reflux (~100°C) | 5h | 90–92 | High efficiency, broad scope |
| B | 4-aminonaphthalene-1-yl + DMF-DMA + 1,1-enediamines | Cs₂CO₃ | 1,4-dioxane | Reflux (~100°C) | 5–10h | 91–92 | Regioselective synthesis |
| C | Substituted EDAMs + DMF-DMA + cyclohexanone derivatives | Cs₂CO₃ | 1,4-dioxane | Reflux | 5–10h | 84–92 | Versatile for derivatives |
Notes on Reaction Optimization and Substrate Scope
- Solvent selection is critical; 1,4-dioxane consistently yields the best results.
- Base strength influences yield; Cs₂CO₃ outperforms K₂CO₃ and t-BuOK.
- Reaction time should be optimized to prevent decomposition or incomplete conversion.
- Substituents on the amine or electrophilic substrates have minimal impact on overall yield, indicating a broad substrate scope.
Chemical Reactions Analysis
1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying protein-ligand interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminonaphthalene group can form hydrogen bonds and π-π interactions with target molecules, while the sulfanyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on Aromatic Rings
- 1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide (CAS 352556-22-0): Molecular Formula: C₉H₁₂N₂OS Molecular Weight: 196.27 g/mol Key Difference: The amino group is on the 2-position of a phenyl ring instead of a naphthalene system. This reduces aromatic conjugation and steric bulk compared to the target compound .
- 1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide (CAS 1251999-19-5): Molecular Formula: C₉H₁₂N₂OS Molecular Weight: 196.27 g/mol Key Difference: The 3-aminophenyl substitution alters electronic effects (meta-directing vs.
Naphthalene-Based Analogues
5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine :
- 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide (CAS 688336-96-1): Structure: Combines a fluorophenyl-imidazole sulfanyl group with a naphthylacetamide.
Substituent Variations
- 1-[(2-Chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide (CAS 1803612-26-1): Molecular Formula: C₉H₉ClN₂O₃S Molecular Weight: 269.70 g/mol Key Difference: Chloro and nitro groups introduce strong electron-withdrawing effects, likely reducing nucleophilicity at the sulfur atom compared to the amino-substituted target compound .
Comparative Data Table
Biological Activity
1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide, often referred to as a derivative of N,N-dimethylformamide (DMF), is a compound with potential biological applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₂OS
- Molecular Weight : 225.30 g/mol
- CAS Number : 112308-01-7
The compound features a naphthyl group substituted with an amino group and a sulfanyl moiety, which are significant for its biological interactions.
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit potent antitumor effects. For instance, compounds that inhibit histone deacetylases (HDACs) have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. The structural features of naphthalene derivatives are known to influence their ability to bind to enzyme active sites, thereby inhibiting their function.
- Cell Viability Effects : Studies have indicated that related compounds can suppress cell viability in various cancer cell lines, suggesting that this compound might share similar properties .
Case Studies
Several studies have investigated the biological activity of naphthalene derivatives:
- Study on HDAC Inhibition : A related compound demonstrated IC50 values against HDAC1, HDAC2, and HDAC3, indicating its potential as a lead compound for developing bifunctional HDAC inhibitors for solid tumors .
- Cell Cycle Analysis : In vitro experiments showed that certain derivatives caused G2/M phase arrest in HepG2 cells, leading to increased apoptosis rates. This suggests that the compound could be utilized in therapeutic strategies targeting cell cycle regulation .
Data Table: Comparative Biological Activity
| Compound Name | IC50 (nM) | Cell Line Tested | Mechanism |
|---|---|---|---|
| 1-(4-Aminonaphthalen-1-yl)-N,N-dimethylformamide | TBD | TBD | TBD |
| Suberoylanilide hydroxamic acid (SAHA) | 27.3 | A2780 | HDAC Inhibitor |
| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | 95.2 | HepG2 | HDAC Inhibitor |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Metabolism : Similar compounds have exhibited significant absorption rates and have been metabolized into less active forms in vivo. The metabolic pathways often involve hydroxymethylation and conjugation reactions .
- Toxicological Profile : As with many DMF derivatives, toxicity assessments are essential. DMF itself has been associated with reproductive toxicity and mutagenic effects; thus, evaluating these parameters for its derivatives is critical .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide, and how can reaction parameters be optimized?
- Methodology : Palladium-catalyzed C-H activation (e.g., using Pd(OAc)₂ with ligands like Xantphos) is a viable approach, as demonstrated for analogous naphthalene derivatives . Key parameters to optimize include catalyst loading (5–10 mol%), solvent polarity (DMF or DMA), and temperature (80–120°C). Pre-functionalization of the naphthalene core with directing groups (e.g., sulfanyl) can enhance regioselectivity.
- Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to confirm the sulfanyl linkage (δ 3.1–3.3 ppm for SCH₂) and dimethylformamide moiety (δ 2.8–3.0 ppm for N(CH₃)₂) . High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of the naphthalene and sulfanyl groups. For example, sulfonamide analogs in and were structurally validated via SCXRD, highlighting planar aromatic systems and hydrogen-bonding motifs .
Q. What biological activities are predicted based on structural analogs, and how can preliminary assays be designed?
- Predictions : Sulfonamide and aminonaphthalene moieties in related compounds exhibit anticancer and anti-inflammatory properties .
- Assay Design : Use enzyme inhibition assays (e.g., COX-2 for inflammation) or cell viability tests (MTT assay on cancer cell lines like HeLa or MCF-7). Include positive controls (e.g., aspirin for COX-2) and dose-response curves (1–100 μM).
Advanced Research Questions
Q. How does the palladium-catalyzed C-H activation mechanism apply to functionalizing this compound’s naphthalene core?
- Mechanism : Pd(0) undergoes oxidative addition with directing groups (e.g., sulfanyl), enabling regioselective dimethylamination via N,N-dimethylformamide (DMF) as a dimethylamine surrogate . Computational studies (DFT) on similar systems suggest that electron-rich naphthalene positions favor C-H bond cleavage .
- Optimization : Screen ligands (e.g., phosphines) to enhance catalytic efficiency and reduce byproducts.
Q. What computational strategies predict the compound’s reactivity and binding interactions?
- Approaches :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. used B3LYP/6-31G(d) to analyze charge distribution in naphthalene derivatives .
- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Compare results with sulfonamide-protein complexes in .
Q. How can contradictions in synthetic yield data across methodologies be systematically addressed?
- Root Cause Analysis : Compare Pd-catalyzed methods (: ~70% yield) with alternative routes (e.g., SNAr reactions). Contradictions may arise from competing side reactions (e.g., oxidation of sulfanyl groups).
- Resolution : Employ design of experiments (DoE) to isolate critical variables (e.g., temperature, solvent) . Use in-situ IR spectroscopy to detect intermediates and optimize reaction timelines.
Q. Why do structural modifications (e.g., substituent position) lead to divergent biological activities, and how can structure-activity relationships (SAR) be mapped?
- Case Study : In , dichlorobenzene sulfonamides showed enhanced anticancer activity compared to mono-substituted analogs .
- SAR Strategy : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at naphthalene position 4) and test in parallel assays. Use multivariate analysis (e.g., PCA) to correlate structural features with activity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
